molecular formula C17H18NO4S4- B15040942 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate

3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate

Cat. No.: B15040942
M. Wt: 428.6 g/mol
InChI Key: MCUSHSFDXZTKOD-DHDCSXOGSA-M
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Description

3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate is a complex organic compound with a unique structure that includes a thieno[2,3-e][1,3]benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-e][1,3]benzothiazole core, followed by the introduction of the methoxy and thioxobutylidene groups. The final step involves the attachment of the propane-1-sulfonate group. Reaction conditions often include the use of Lewis acids, such as aluminum chloride, and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The thioxobutylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming a simpler thienobenzothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxobutylidene group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate involves its interaction with specific molecular targets. The thieno[2,3-e][1,3]benzothiazole core can interact with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)thieno[2,3-e][1,3]benzothiazol-1(2H)-yl]propane-1-sulfonate apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H18NO4S4-

Molecular Weight

428.6 g/mol

IUPAC Name

3-[(2Z)-5-methoxy-2-(2-sulfanylidenebutylidene)thieno[2,3-e][1,3]benzothiazol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C17H19NO4S4/c1-3-11(23)9-15-18(6-4-8-26(19,20)21)16-14(25-15)10-13(22-2)12-5-7-24-17(12)16/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,19,20,21)/p-1/b15-9-

InChI Key

MCUSHSFDXZTKOD-DHDCSXOGSA-M

Isomeric SMILES

CCC(=S)/C=C\1/N(C2=C(S1)C=C(C3=C2SC=C3)OC)CCCS(=O)(=O)[O-]

Canonical SMILES

CCC(=S)C=C1N(C2=C(S1)C=C(C3=C2SC=C3)OC)CCCS(=O)(=O)[O-]

Origin of Product

United States

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